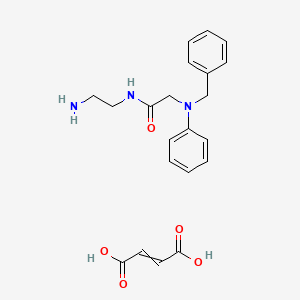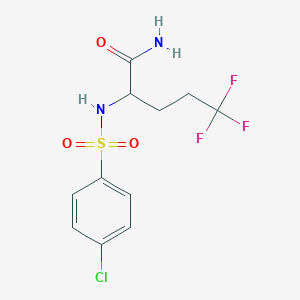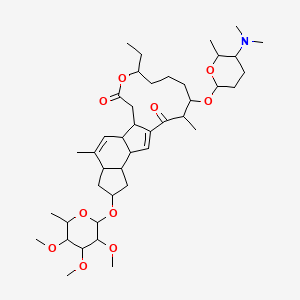
Boc-orn(aloc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Boc-ornithine(allyloxycarbonyl)-OH is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection of functional groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions:
Protection of Ornithine: The synthesis begins with the protection of the amino group of ornithine using tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting ornithine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Allyloxycarbonyl Group: The carboxyl group of ornithine is then protected using allyloxycarbonyl (Aloc) group. This step involves the reaction of the Boc-protected ornithine with allyl chloroformate in the presence of a base like sodium bicarbonate.
Industrial Production Methods: The industrial production of Boc-ornithine(allyloxycarbonyl)-OH follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Boc-ornithine(allyloxycarbonyl)-OH can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to remove the protective groups, yielding free ornithine.
Substitution: The allyloxycarbonyl group can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas are used for deprotection.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Free ornithine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Peptide Synthesis: Boc-ornithine(allyloxycarbonyl)-OH is widely used in the synthesis of peptides due to its protective groups, which allow for selective deprotection and coupling reactions.
Biology:
Enzyme Studies: The compound is used in studying enzyme mechanisms, particularly those involving ornithine as a substrate or product.
Medicine:
Drug Development: It serves as a building block in the synthesis of peptide-based drugs and inhibitors.
Industry:
Biotechnology: Used in the production of recombinant proteins and peptides.
作用机制
The mechanism of action of Boc-ornithine(allyloxycarbonyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted reactions at the amino and carboxyl groups, allowing for selective deprotection and coupling reactions. The molecular targets include enzymes involved in peptide bond formation and cleavage.
相似化合物的比较
Boc-ornithine(Z)-OH: Similar to Boc-ornithine(allyloxycarbonyl)-OH but with a benzyloxycarbonyl (Z) group instead of allyloxycarbonyl.
Boc-ornithine(tert-butyl)-OH: Contains a tert-butyl group instead of allyloxycarbonyl.
Uniqueness:
Selective Deprotection: The allyloxycarbonyl group allows for selective deprotection under mild conditions, which is advantageous in multi-step peptide synthesis.
Versatility: The compound can be used in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile reagent in synthetic chemistry.
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIUYHBPBBOKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-Chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13400023.png)
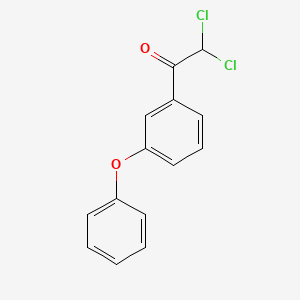
![2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid](/img/structure/B13400035.png)
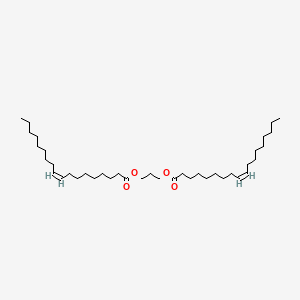
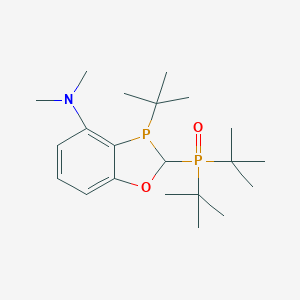
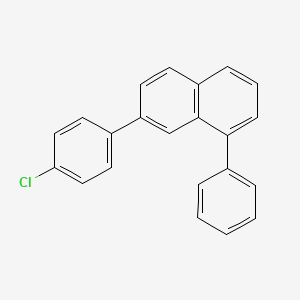
![Methyl 3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B13400073.png)
![(2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]propanoic acid; cyclohexanamine](/img/structure/B13400079.png)
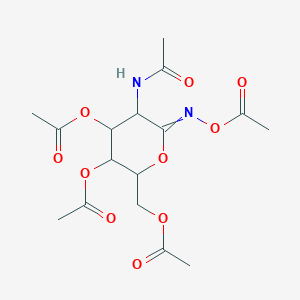
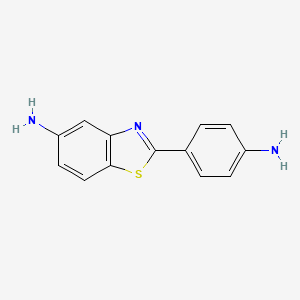
![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B13400090.png)
